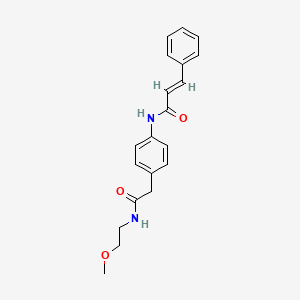

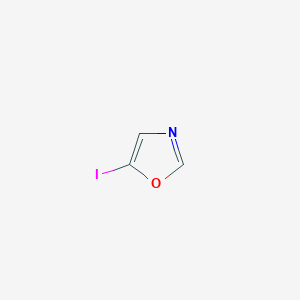

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Pyrans are a class of organic compounds that contain a pyran ring, which is a six-membered heterocyclic ring with five carbon atoms and one oxygen atom . Tetrahydro-2H-pyran-2-ol is a specific example of a 2H-Pyran .

Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of research in organic chemistry. Various methods have been developed, including the Knoevenagel condensation and the electrocyclization reaction . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has also been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-pyran-2-ol is C5H10O2 . The structure includes a six-membered ring with one oxygen atom .

Chemical Reactions Analysis

2H-Pyrans can undergo various chemical reactions. For instance, they can establish an equilibrium with their opened isomeric forms .

Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-2-ol has a molecular weight of 102.13 . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

科学的研究の応用

Tetrahydrobenzo[b]pyrans Synthesis

Tetrahydrobenzo[b]pyrans are of considerable importance in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Research has focused on synthesizing these molecules using different organocatalysts. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the development of new strategies for three-component condensation of dimedone, various aldehydes, and malononitrile. This review article introduces three-component catalyzed synthesis of tetrahydrobenzo[b]pyran compounds, emphasizing developments in the use of organocatalysts (H. Kiyani, 2018).

Pyrazolines and Pyrazine Derivatives

Pyrazoline derivatives have been found to possess diverse biological properties, stimulating research in this field. They show prominent pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This review sheds light on the therapeutic patent literature describing the applications of pyrazolines and their derivatives on selected activities, summarizing a wide range of pharmaceutical applications and compositions (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).

Pyrazine derivatives, known for their two-nitrogen-containing six-membered ring aromatic heterocyclic structure, have been found to possess diverse pharmacological properties. This comprehensive review covers pyrazines derivatives patented as potential active compounds, highlighting their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer effects. It underscores the need for further studies to rationalize the biological activities found in order to develop more effective and clinically interesting compounds (S. Ferreira, C. Kaiser, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(5S)-dec-1-yn-5-yl]oxyoxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFVLXNCIATBOG-GICMACPYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC#C)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CCC#C)OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2690895.png)

![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)

![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)

![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)